molecular formula C15H14FNO B12671845 3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide CAS No. 94021-77-9

3-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetamide

Cat. No.: B12671845
CAS No.: 94021-77-9
M. Wt: 243.28 g/mol
InChI Key: XWWZKEFHSMFCCA-UHFFFAOYSA-N
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Description

3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluoro substituent and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CB2 receptor in cells, potentially blocking the formation of lipid droplets . This inhibition may be due to the compound’s ability to interfere with specific signaling pathways involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetic acid: Similar in structure but with an acetic acid group instead of an acetamide group.

    4-Fluoro-alpha-methyl(1,1’-biphenyl)-3-acetamide: Differing in the position of the fluoro substituent.

    3-Chloro-alpha-methyl(1,1’-biphenyl)-4-acetamide: Featuring a chloro substituent instead of a fluoro substituent.

Uniqueness

3-Fluoro-alpha-methyl(1,1’-biphenyl)-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool for various research applications.

Properties

CAS No.

94021-77-9

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

2-(2-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C15H14FNO/c1-10(15(17)18)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

XWWZKEFHSMFCCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C2=CC=CC=C2)F)C(=O)N

Origin of Product

United States

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